Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate
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Overview
Description
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis .
Mode of Action
It is known that tert-butyloxycarbonyl (boc) protected amino acids, which have a similar structure, are used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .
Biochemical Pathways
Compounds with similar structures are known to be involved in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and the outcome of the chemical reactions it is involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the reaction of glycine, N-(3-cyanopropyl)-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is often used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(tert-butoxycarbonyl)amino)cyclohexyl acetate: Used in the synthesis of pharmaceuticals.
tert-Butyloxycarbonyl derivatives of amino acids: Commonly used in peptide synthesis.
Uniqueness
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is unique due to its specific structural features, which allow for a wide range of chemical reactions and applications. Its ability to act as an intermediate in complex synthetic pathways makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethyl 2-[3-cyanopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-18-11(16)10-15(9-7-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOHSKHDDTSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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